
Capreomycin IIB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capreomycin IIB is a cyclic polypeptide antibiotic that belongs to the capreomycin family, which also includes capreomycin IA, IB, and IIA. These compounds are produced by the bacterium Streptomyces capreolus. This compound is primarily used as a second-line treatment for multidrug-resistant tuberculosis (MDR-TB) due to its effectiveness against Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Capreomycin IIB is synthesized through a nonribosomal peptide synthetase (NRPS) pathway in Streptomyces capreolus. The biosynthesis involves the assembly of nonproteinogenic amino acids into a cyclic peptide structure .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces capreolus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. Techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC) are commonly used for purification .
Análisis De Reacciones Químicas
Types of Reactions: Capreomycin IIB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of analogs
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products: The major products formed from these reactions include various derivatives and analogs of this compound, which may have altered biological activities .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Formulation
Inhalation Delivery Systems
Recent studies have explored innovative delivery methods for Capreomycin IIB, particularly through inhalation. A notable investigation focused on the development of a spray-dried powder formulation aimed at targeting lung infections directly. This method demonstrated significantly higher concentrations of the drug in lung tissues compared to intravenous administration, with a peak concentration that was 40-fold greater in the inhalation group. The pharmacokinetic parameters indicated a slower decline in drug concentration in lung tissues, suggesting prolonged therapeutic effects .
Physiologically Based Pharmacokinetic Modeling
A physiologically based pharmacokinetic (PBPK) model has been developed to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound. This model incorporates Bayesian inference and Monte Carlo methods to account for individual variability in drug disposition. The findings support the hypothesis that this compound effectively penetrates renal tissues and maintains therapeutic levels necessary for combating MDR-TB strains .
Clinical Efficacy Against Multidrug-Resistant Tuberculosis
Comparative Effectiveness Studies
This compound is often compared with other injectable agents such as kanamycin and amikacin in clinical settings. Data from a large cohort study involving over 10,000 patients indicated that while Capreomycin was widely used, its efficacy was lower compared to amikacin and kanamycin. Specifically, patients treated with Capreomycin experienced a cure rate of only 49%, significantly lower than those receiving alternative treatments .
Case Studies on Treatment Outcomes
Several case studies have documented the outcomes of patients treated with this compound as part of their MDR-TB regimen. For instance, in a cohort study analyzing treatment responses over several years, it was found that patients who received Capreomycin had higher mortality rates compared to those receiving other second-line drugs. This highlights the need for careful consideration when incorporating Capreomycin into treatment protocols .
Combination Therapies
Synergistic Effects with Antimicrobial Peptides
Recent research has investigated the co-delivery of this compound with antimicrobial peptides to enhance its efficacy against mycobacterial infections. A study demonstrated that combining Capreomycin with D-LAK peptides resulted in improved antimicrobial activity against resistant strains of Mycobacterium tuberculosis. The formulation was developed as an inhalable dry powder, showcasing potential for more effective treatment strategies .
Summary of Findings
The applications of this compound extend beyond traditional uses in MDR-TB treatment to innovative formulations and combination therapies aimed at enhancing efficacy and reducing toxicity. The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with different administration routes:
Parameter | Intravenous Administration | Inhalation Administration |
---|---|---|
Peak Concentration (Cmax) | 80 µg/mL | 40-fold higher than IV |
Half-Life | 0.18 h (mice) | 1.51 h (guinea pigs) |
Concentration in Lung Tissue | Not detectable after 1 h | Detectable after 24 h |
Cure Rate | Lower than alternative drugs | 49% success rate |
Mecanismo De Acción
Capreomycin IIB exerts its effects by binding to the 70S ribosomal unit of Mycobacterium tuberculosis, thereby inhibiting protein synthesis. This binding interferes with the function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival. The inhibition of protein synthesis ultimately results in the death of the bacterial cells .
Comparación Con Compuestos Similares
Capreomycin IA, IB, and IIA: These compounds share similar structures and mechanisms of action with capreomycin IIB but differ in their amino acid sequences and proportions.
Viomycin: Another cyclic peptide antibiotic with a similar mode of action but different structural components
Uniqueness: this compound is unique due to its specific amino acid composition and its effectiveness against both dormant and active forms of Mycobacterium tuberculosis. Its distinct structure allows it to be used as a last-resort treatment for MDR-TB when other antibiotics fail .
Propiedades
Número CAS |
754135-24-5 |
---|---|
Fórmula molecular |
C19H32N12O6 |
Peso molecular |
524.5 g/mol |
Nombre IUPAC |
[(Z)-[(3S,9S,12S,15S)-15-amino-9-(aminomethyl)-3-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-12-methyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-6-ylidene]methyl]urea |
InChI |
InChI=1S/C19H32N12O6/c1-7-13(32)28-10(4-20)15(34)29-11(6-26-19(23)37)16(35)31-12(9-2-3-24-18(22)30-9)17(36)25-5-8(21)14(33)27-7/h6-10,12H,2-5,20-21H2,1H3,(H,25,36)(H,27,33)(H,28,32)(H,29,34)(H,31,35)(H3,22,24,30)(H3,23,26,37)/b11-6-/t7-,8-,9+,10-,12-/m0/s1 |
Clave InChI |
MHBQQDNEPQYCOS-CBQPQWBASA-N |
SMILES isomérico |
C[C@H]1C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N[C@H](C(=O)NC[C@@H](C(=O)N1)N)[C@H]2CCNC(=N2)N)CN |
SMILES canónico |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCNC(=N2)N)CN |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Cyclo[(2S)-2-amino-β-alanyl-L-alanyl-3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl]; 1-De[(S)-3,6-diaminohexanoic acid]-6-L-alaninecapreomycin IA; 1,4,7,10,13-Pentaazacycloh |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.